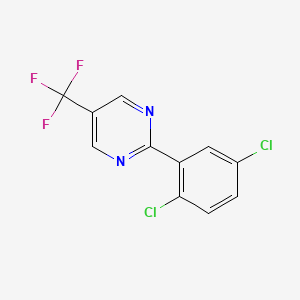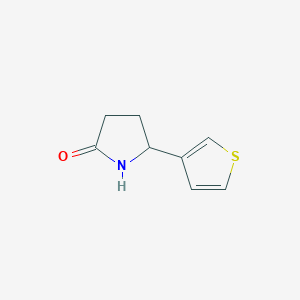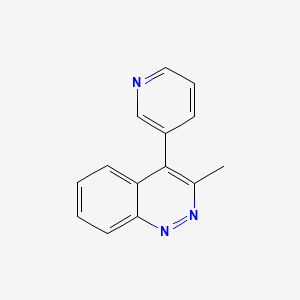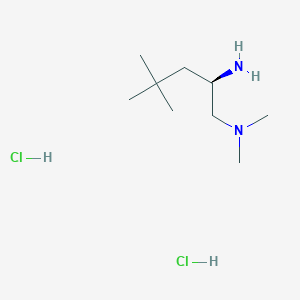
(R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two methyl groups attached to the nitrogen atoms and a chiral center, making it an important molecule in stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of 4,4-dimethylpentan-1,2-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of chiral catalysts to achieve the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as drug development, where the compound can act as an inhibitor or activator of specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride: The enantiomer of the compound, which has different stereochemical properties.
N1,N1-Dimethylpentane-1,2-diamine: A structurally similar compound lacking the additional methyl groups.
N1,N1,4,4-Tetramethylhexane-1,2-diaminedihydrochloride: A homologous compound with an extended carbon chain.
Uniqueness
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is unique due to its chiral center and the presence of four methyl groups, which confer specific stereochemical and electronic properties. These characteristics make it a valuable compound in stereoselective synthesis and other applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C9H24Cl2N2 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
(2R)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
NEUAGQFZPFGVBA-YCBDHFTFSA-N |
SMILES isomérico |
CC(C)(C)C[C@H](CN(C)C)N.Cl.Cl |
SMILES canónico |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


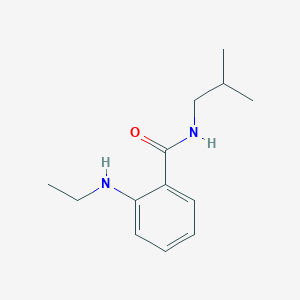
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
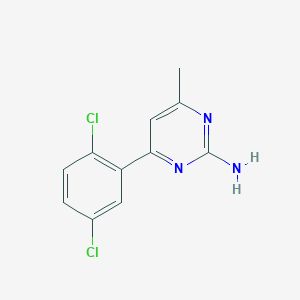
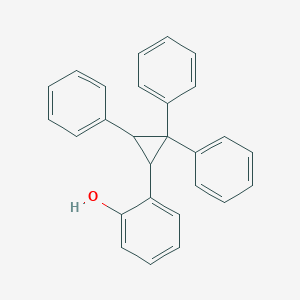
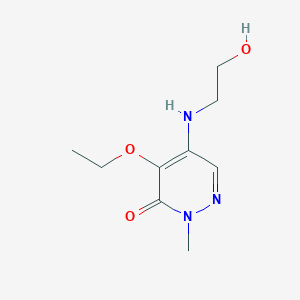


![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

